molecular formula C18H15N3O3S3 B6481984 3-(benzenesulfonyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}propanamide CAS No. 892853-98-4

3-(benzenesulfonyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}propanamide

Cat. No.: B6481984
CAS No.: 892853-98-4
M. Wt: 417.5 g/mol
InChI Key: NUPPUCKPAYXEGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzenesulfonyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}propanamide is a useful research compound. Its molecular formula is C18H15N3O3S3 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.02755487 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S3/c1-11-19-16-14(25-11)8-7-13-17(16)26-18(20-13)21-15(22)9-10-27(23,24)12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPPUCKPAYXEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(benzenesulfonyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}propanamide is a complex organic molecule with potential therapeutic applications due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core linked to a heterocyclic system that includes thiazole and benzothiazole rings. Its chemical formula is C18H22N4O2S3C_{18}H_{22}N_{4}O_{2}S_{3} with a molecular weight of approximately 402.57 g/mol. The presence of multiple sulfur and nitrogen atoms within its structure suggests potential interactions with various biological targets.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in disease pathways. The thiazole and benzothiazole rings may facilitate binding to active or allosteric sites on proteins, influencing their activity. Additionally, the methylsulfanyl group and morpholine ring can modulate the compound's binding affinity and specificity.

Antimicrobial Activity

Research has indicated that similar compounds exhibit significant antimicrobial properties. For instance, derivatives containing thiazole structures have shown anti-bacterial and anti-fungal activities. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways crucial for microbial survival.

Compound Activity Mechanism
Thiazole DerivativesAntibacterialDisruption of cell wall synthesis
Benzothiazole CompoundsAntifungalInhibition of ergosterol biosynthesis

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor. Enzymes involved in cancer progression or inflammatory responses are prime targets for such compounds. Preliminary studies suggest that modifications to the sulfonyl and heterocyclic moieties enhance inhibitory activity against specific enzymes.

Case Studies

  • Study on Enzyme Inhibition : A study evaluated the inhibitory effects of a related compound on matrix metalloproteinases (MMPs), which play a critical role in cancer metastasis. Results indicated that the compound could effectively inhibit MMP activity, suggesting potential use in cancer therapy.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of benzothiazole derivatives against various bacterial strains. The results demonstrated significant inhibition zones for Gram-positive bacteria, supporting further exploration into clinical applications.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

  • Lipophilicity : Compounds with higher lipophilicity often exhibit improved cell membrane permeability, enhancing their bioavailability.
  • Structure-Activity Relationship (SAR) : Modifications to the thiazole ring have been shown to affect biological activity significantly; thus, SAR studies are crucial for optimizing efficacy.
Modification Effect on Activity
Increased LipophilicityHigher bioavailability
Altered Ring StructureEnhanced enzyme inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.